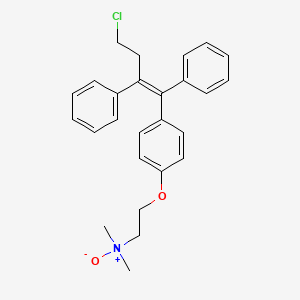![molecular formula C10H6N2 B566370 2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene CAS No. 106597-10-8](/img/structure/B566370.png)
2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole is a complex heterocyclic compound that features a fused ring system combining azirene and azetidine moieties with an indole core. This unique structure imparts distinctive chemical and physical properties, making it an intriguing subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of hypervalent iodine reagents can facilitate the formation of the azirene ring, while subsequent reactions with azetidine derivatives can yield the final compound .
Industrial Production Methods
Industrial production of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process, reducing costs and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the indole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Aplicaciones Científicas De Investigación
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Azetidine: A four-membered nitrogen-containing ring.
Azirene: A three-membered nitrogen-containing ring.
Uniqueness
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole stands out due to its fused ring system, combining the properties of indole, azetidine, and azirene.
Propiedades
Número CAS |
106597-10-8 |
|---|---|
Fórmula molecular |
C10H6N2 |
Peso molecular |
154.172 |
InChI |
InChI=1S/C10H6N2/c1-2-4-7-6(3-1)5-8-9-10(11-9)12(7)8/h1-5,11H |
Clave InChI |
UODOZQYOQPMOIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3N2C4=C3N4 |
Sinónimos |
1H-Azirino[2,3:3,4]azeto[1,2-a]indole(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)
